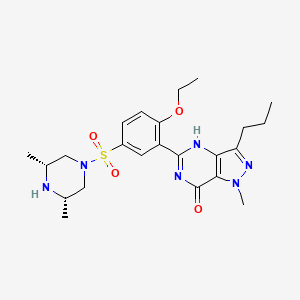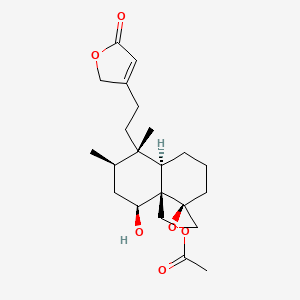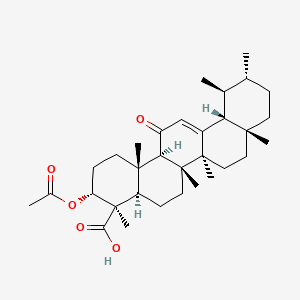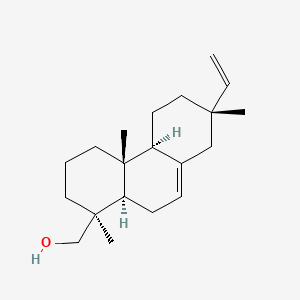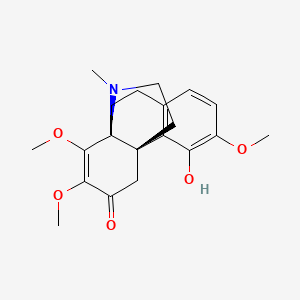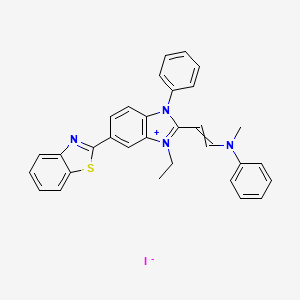
Alamifovir
Overview
Description
Preparation Methods
The preparation of Alamifovir involves several synthetic routes. One method includes the use of 2-amino-6-chloropurine as a starting material . The compound undergoes a series of chemical reactions, including substitution and esterification, to yield the final product. Industrial production methods are designed to optimize yield and purity, ensuring the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
Alamifovir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dimethyl sulfoxide. The major products formed from these reactions are typically intermediates that further react to form the final compound .
Scientific Research Applications
Alamifovir has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleotide analogues and their chemical properties.
Biology: It is investigated for its antiviral properties, particularly against hepatitis B virus.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs.
Mechanism of Action
Alamifovir exerts its effects by inhibiting the replication of hepatitis B virus. It is a prodrug that is metabolized into its active form within the body. The active form targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
Comparison with Similar Compounds
Alamifovir is compared with other nucleotide analogues such as lamivudine and adefovir. Unlike lamivudine, this compound shows activity against lamivudine-resistant strains of hepatitis B virus . Adefovir, another nucleotide analogue, also targets hepatitis B virus but has a different chemical structure and mechanism of action. This compound’s unique structure allows it to be effective against a broader range of viral strains .
Similar compounds include:
- Lamivudine
- Adefovir
- Tenofovir
These compounds share similar antiviral properties but differ in their chemical structures and specific mechanisms of action .
Properties
Key on ui mechanism of action |
Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies. |
|---|---|
CAS No. |
193681-12-8 |
Molecular Formula |
C18H18F6N5O4PS |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-phenylsulfanylpurin-2-amine |
InChI |
InChI=1S/C18H18F6N5O4PS/c19-17(20,21)8-32-34(30,33-9-18(22,23)24)11-31-7-6-29-10-26-13-14(29)27-16(25)28-15(13)35-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,25,27,28) |
InChI Key |
JJLWXCPEQYXFFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N |
Appearance |
Solid powder |
Key on ui other cas no. |
193681-12-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-6-(4-C(11)-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) 2-amino-6-(4-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) ester alamifovir MCC 478 MCC-478 MCC478 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



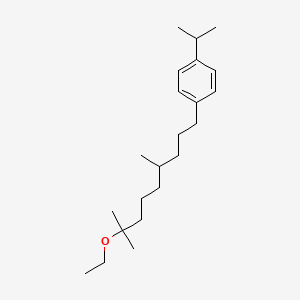
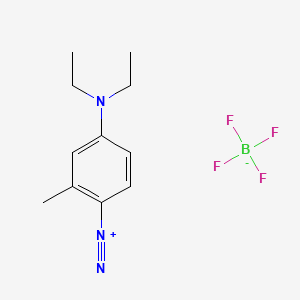
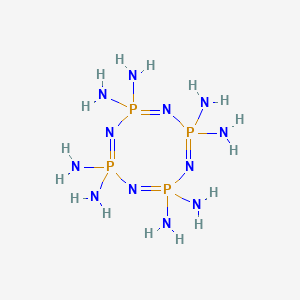
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
